4-ethyl-5,7-dihydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-ethyl-5,7-dihydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-6-3-10(14)15-9-5-7(12)4-8(13)11(6)9/h3-5,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXZYOIJQXZLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
4-Ethyl-5,7-dihydroxy-2H-chromen-2-one has been studied for its antioxidant , anti-inflammatory , anticancer , and antidiabetic properties. These activities are attributed to its ability to modulate various biochemical pathways and its interaction with specific molecular targets.
Antioxidant Activity
The compound has demonstrated significant antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals and enhance the body's antioxidant defenses by upregulating endogenous antioxidant enzymes .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a promising candidate for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests its potential use in treating inflammatory diseases .
Antidiabetic Effects
Research has also pointed to the antidiabetic effects of this compound, where it enhances insulin sensitivity and reduces blood glucose levels. The compound's ability to inhibit α-glucosidase activity contributes to its antidiabetic properties, making it a candidate for managing diabetes .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the modification of natural coumarins. The synthetic routes often focus on optimizing yields while maintaining biological activity. Derivatives of this compound have been explored to enhance its pharmacological properties further .
Case Studies
-
Anticancer Activity Study :
A study evaluated the effects of this compound on MCF-7 breast cancer cells, showing an IC50 value of 6.5 µM. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins . -
Diabetes Management :
In an experimental model, this compound exhibited significant hypoglycemic effects in diabetic rats, demonstrating a reduction in fasting blood glucose levels by 30% compared to control groups. The study attributed these effects to improved insulin signaling pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Substituted Coumarins
- 4-Chloromethyl-5,7-dihydroxy-2H-chromen-2-one (2d) : Exhibits potent antiproliferative activity with an IC50 of 20.7 μM against Taq DNA polymerase, attributed to the electron-withdrawing chloro group enhancing electrophilic reactivity .
- 4-Propyl-5,7-dihydroxy-2H-chromen-2-one: Demonstrates antimicrobial and antitumor activity, with longer alkyl chains (propyl vs.
- 4-Hydroxy-7-methyl-2H-chromen-2-one (C1) : Lacks the ethyl group but shows moderate antioxidant activity, highlighting the importance of substituent position and type .
Positional Isomers of Hydroxyl Groups
- 6,7-Dihydroxy-2H-chromen-2-one (Esculetin) : Hydroxyl groups at positions 6 and 7 confer strong antioxidant and neuroprotective properties, contrasting with the 5,7-dihydroxy configuration in the target compound .
- 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one : Methoxy groups at 5 and 7 reduce polarity, enhancing cytotoxicity against cancer cell lines compared to hydroxylated analogues .
Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound increases logP compared to hydroxyl-rich analogues like esculetin, balancing solubility and membrane permeability .
- Thermal Stability : Derivatives with bulkier substituents (e.g., heptan-3-yl) exhibit higher melting points due to van der Waals interactions, whereas ethyl-substituted coumarins may show intermediate stability .
Q & A
Q. What are the common synthetic routes for 4-ethyl-5,7-dihydroxy-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves Pechmann condensation or Kostanecki acylation , with modifications to accommodate the ethyl and hydroxyl substituents. For example:
- Pechmann method : Ethyl acetoacetate and substituted resorcinol derivatives are condensed under acidic conditions (e.g., H₂SO₄ or POCl₃). Temperature control (60–80°C) is critical to avoid side reactions like over-acylation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the compound. Purity can be verified via HPLC (>95%) or melting point analysis .
Q. How is the structural identity of this compound confirmed experimentally?
Key techniques include:
Q. What preliminary biological screening models are used to assess its bioactivity?
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to standard antibiotics .
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values < 50 µg/mL indicate strong activity) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values reported relative to doxorubicin .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact structure-activity relationships (SAR) in chromenone derivatives?
- Ethyl group (C-4) : Enhances lipophilicity, improving membrane permeability. Derivatives with ethyl substituents show 2–3× higher cytotoxicity compared to methyl analogs in breast cancer models .
- Hydroxyl groups (C-5/C-7) : Critical for hydrogen bonding with biological targets (e.g., DNA topoisomerases). Methylation of hydroxyls reduces antioxidant activity by ~60% .
- Comparative studies : 4-Ethyl derivatives exhibit superior pharmacokinetic profiles (e.g., t½ = 4.2 hrs in murine models) vs. bulkier substituents (e.g., phenyl groups) .
Q. What advanced techniques are used to study its interaction with biological targets?
- Molecular docking : Predicts binding to ATP-binding pockets (e.g., EGFR tyrosine kinase, ∆G = -8.5 kcal/mol) .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD = 1.2 µM for BSA) and identifies key residues involved .
- Metabolomics : LC-MS/MS reveals phase I/II metabolic pathways, including glucuronidation and sulfation in hepatic microsomes .
Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Standardized protocols : Ensure consistent cell lines (e.g., NCI-60 panel), solvent controls (DMSO < 0.1%), and exposure times (48–72 hrs) .
- Synergistic effects : Evaluate combinations with clinical agents (e.g., cisplatin) to address resistance mechanisms .
- In vivo validation : Use xenograft models to confirm in vitro findings, adjusting for bioavailability differences .
Q. What methodologies are employed for pharmacokinetic and toxicity profiling?
- ADME studies :
- Absorption : Caco-2 cell monolayer assays (Papp > 1 × 10⁻⁶ cm/s indicates good permeability) .
- Metabolism : CYP450 inhibition assays (e.g., CYP3A4 IC₅₀ > 10 µM suggests low interaction risk) .
- Toxicity :
- Acute toxicity : OECD Guideline 423; LD₅₀ > 2000 mg/kg in rodents indicates low risk .
- Genotoxicity : Ames test (absence of mutagenicity at ≤100 µg/plate) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
